Bimosiamose

Beschreibung

a selectin inhibitor

See also: this compound Disodium (active moiety of).

Eigenschaften

IUPAC Name |

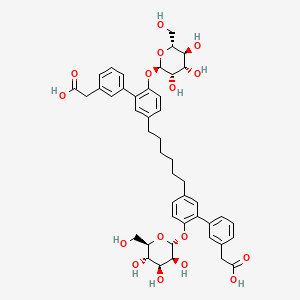

2-[3-[5-[6-[3-[3-(carboxymethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H54O16/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52)/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWCQJDEHXJHRI-XJMXIVSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)OC6C(C(C(C(O6)CO)O)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H54O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048783 | |

| Record name | Bimosiamose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187269-40-5 | |

| Record name | Bimosiamose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187269-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bimosiamose [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187269405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimosiamose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06197 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bimosiamose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIMOSIAMOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97B5KCW80W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bimosiamose: A Phenolic Glycoside Pan-Selectin Inhibitor for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bimosiamose (formerly TBC-1269) is a synthetic, non-oligosaccharide, phenolic glycoside that functions as a pan-selectin antagonist. By competitively inhibiting E-selectin, P-selectin, and L-selectin, this compound effectively disrupts the initial tethering and rolling of leukocytes on the vascular endothelium, a critical early step in the inflammatory cascade. This mechanism of action has positioned this compound as a potential therapeutic agent for a range of inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a review of the relevant signaling pathways.

Introduction

The recruitment of leukocytes from the bloodstream to sites of tissue injury or infection is a hallmark of the inflammatory response. This process is initiated by the selectin family of cell adhesion molecules, which are expressed on the surface of both leukocytes (L-selectin) and endothelial cells (E-selectin and P-selectin). The interaction between selectins and their carbohydrate ligands on leukocytes mediates the initial capture and subsequent rolling of these cells along the vascular wall. This transient adhesion allows for subsequent firm adhesion and transmigration into the inflamed tissue.

This compound is a small molecule designed to mimic the sialyl Lewisx (sLex) moiety, the natural ligand for selectins, thereby acting as a competitive inhibitor. Its classification as a phenolic glycoside stems from its chemical structure, which incorporates phenolic rings linked to a glycosyl group.[1] This guide will delve into the technical details of this compound as a selectin inhibitor, providing valuable information for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.

Chemical and Physical Properties

This compound is a white to off-white solid powder.[1] Its chemical structure confirms its classification as a phenolic glycoside, featuring two phenyl groups each linked to a mannose moiety.

| Property | Value | Reference |

| Chemical Formula | C46H54O16 | [1][2] |

| Molecular Weight | 862.9 g/mol | [2] |

| CAS Number | 187269-40-5 | [1] |

| Synonyms | TBC-1269 | [1][3] |

| IUPAC Name | 2-[3-[5-[6-[3-[3-(carboxymethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetic acid | [2] |

Mechanism of Action: Pan-Selectin Inhibition

This compound functions as a pan-selectin antagonist, competitively inhibiting the binding of leukocytes to the endothelium by targeting E-selectin, P-selectin, and L-selectin. This inhibition prevents the initial tethering and rolling of leukocytes, which is the first step in their extravasation to inflammatory sites.[3][4] By blocking this crucial step, this compound effectively reduces the infiltration of inflammatory cells into tissues, thereby mitigating the inflammatory response.

Quantitative Efficacy Data

The inhibitory activity of this compound has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) values determined for each of the selectins.

| Selectin | IC50 (μM) | Reference |

| E-selectin | 88 | [3][4] |

| P-selectin | 20 | [3][4] |

| L-selectin | 86 | [3][4] |

Clinical Efficacy

This compound has been evaluated in several clinical trials for various inflammatory conditions. The following table summarizes key quantitative findings from these studies.

| Indication | Study Design | Treatment | Key Findings | Reference |

| Mild Allergic Asthma | Randomized, double-blind, placebo-controlled, cross-over | Inhaled this compound 70 mg bid | Attenuated the maximum late asthmatic reaction (LAR) by 50.2% compared to placebo (p=0.045). | [5] |

| Ozone-Induced Airway Inflammation | Double-blind, placebo-controlled, randomized, cross-over | Inhaled this compound 10 mg bid | Reduced sputum neutrophils by 40% (p=0.068), IL-8 by 35% (p=0.004), and MMP-9 by 46% (p=0.022) compared to placebo. | |

| Chronic Obstructive Pulmonary Disease (COPD) | Randomized, double-blind, placebo-controlled, cross-over | Inhaled this compound 10 mg bid | Decreased sputum IL-8 concentration (-9.49 ng/mL, p=0.008) and macrophage count (-0.200 x 10^6 cells/mL, p=0.012) compared to placebo. |

Signaling Pathways in Leukocyte Adhesion and Inflammation

Selectin-mediated adhesion is not merely a physical tethering process; it also initiates intracellular signaling cascades within the leukocyte that are crucial for subsequent firm adhesion and transmigration. While direct experimental evidence detailing the specific effects of this compound on these downstream pathways is limited, understanding the general mechanisms provides context for its anti-inflammatory action.

Selectin-Mediated Signaling Leading to Integrin Activation

The binding of selectins to their ligands on leukocytes triggers "outside-in" signaling. This process leads to the activation of integrins, such as LFA-1 (Lymphocyte Function-associated Antigen-1), on the leukocyte surface. Activated integrins undergo a conformational change that increases their affinity for their ligands on the endothelial cell surface, primarily ICAMs (Intercellular Adhesion Molecules). This high-affinity binding mediates the firm adhesion of the leukocyte, a prerequisite for its subsequent diapedesis across the endothelial barrier.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | C46H54O16 | CID 9811353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound, an inhaled small-molecule pan-selectin antagonist, attenuates late asthmatic reactions following allergen challenge in mild asthmatics: a randomized, double-blind, placebo-controlled clinical cross-over-trial - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Bimosiamose's Anti-Inflammatory Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimosiamose (formerly TBC-1269) is a synthetic, small molecule pan-selectin antagonist designed to mimic the structure of sialyl-Lewis X (sLex), the natural carbohydrate ligand for the selectin family of adhesion molecules. By competitively inhibiting E-selectin, P-selectin, and L-selectin, this compound effectively disrupts the initial tethering and rolling of leukocytes on the vascular endothelium, a critical step in the inflammatory cascade. This technical guide provides an in-depth overview of the in vitro methods used to characterize the anti-inflammatory properties of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Core Mechanism of Action: Pan-Selectin Inhibition

This compound exerts its anti-inflammatory effects by blocking the interaction between selectins on endothelial cells (E-selectin and P-selectin) and leukocytes (L-selectin) and their corresponding ligands on leukocytes and endothelial cells, respectively. This inhibition prevents the initial capture and subsequent rolling of leukocytes along the blood vessel wall, thereby reducing their extravasation into inflamed tissues.

Quantitative Data: Selectin Inhibition

The inhibitory potency of this compound against each of the selectins has been quantified through in vitro binding assays, with the following half-maximal inhibitory concentrations (IC50) reported:

| Selectin | IC50 (µM) |

| E-selectin | 88[1] |

| P-selectin | 20[1] |

| L-selectin | 86[1] |

Key In Vitro Experimental Characterizations

The anti-inflammatory properties of this compound have been predominantly characterized through a series of in vitro assays designed to model key events in the leukocyte adhesion cascade and subsequent inflammatory signaling.

Leukocyte Adhesion Assays

These assays are fundamental to demonstrating the primary mechanism of action of this compound – the inhibition of leukocyte attachment to the vascular endothelium.

Static adhesion assays measure the ability of leukocytes to bind to a monolayer of endothelial cells or to purified adhesion molecules under no-flow conditions.

Experimental Protocol: Neutrophil Adhesion to P-selectin

This protocol is adapted from studies evaluating the effect of this compound on neutrophil adhesion to immobilized P-selectin.[2]

-

Cell Preparation:

-

Human neutrophils are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.

-

Purity of the neutrophil population should be assessed by flow cytometry (e.g., using CD15 as a marker).[3]

-

-

Plate Coating:

-

96-well microtiter plates are coated with recombinant human P-selectin at a concentration of 1-5 µg/mL in a suitable buffer (e.g., PBS) and incubated overnight at 4°C.

-

Plates are then washed to remove unbound P-selectin and blocked with a protein solution (e.g., 1% BSA in PBS) to prevent non-specific binding.

-

-

Adhesion Assay:

-

Varying concentrations of this compound (TBC-1269), typically ranging from 1 to 1000 µg/mL, are pre-incubated in the P-selectin-coated wells for a defined period (e.g., 30 minutes) at room temperature.[2]

-

Isolated neutrophils, resuspended in an appropriate assay buffer, are then added to the wells.

-

The plate is incubated for a period to allow for cell adhesion (e.g., 30-60 minutes) at 37°C.

-

Non-adherent cells are removed by a gentle washing procedure.

-

-

Quantification of Adhesion:

-

The number of adherent neutrophils can be quantified by various methods, such as:

-

Microscopy: Direct counting of adherent cells in multiple fields of view using a phase-contrast or fluorescence microscope (if cells are fluorescently labeled).

-

Enzymatic Assay: Measuring the activity of an endogenous enzyme specific to neutrophils, such as myeloperoxidase (MPO).

-

Fluorescence/Luminescence: Pre-labeling neutrophils with a fluorescent dye (e.g., Calcein-AM) or a luminescent reporter and measuring the signal using a plate reader.

-

-

Quantitative Data: Inhibition of Neutrophil Adhesion to P-selectin

| This compound (TBC-1269) Concentration (µg/mL) | Inhibition of Neutrophil Adhesion |

| ≥ 100 | Significant concentration-dependent decrease[2] |

| 1000 | Partial inhibition of eosinophil adhesion[2] |

Note: Eosinophil adhesion to P-selectin was found to be more resistant to inhibition by this compound.[2]

To more closely mimic physiological conditions, leukocyte adhesion can be studied under shear stress using a parallel-plate flow chamber.

Experimental Protocol: Leukocyte Rolling and Adhesion under Flow

-

Endothelial Cell Culture:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to form a confluent monolayer on a suitable substrate (e.g., fibronectin-coated glass slides or plates).

-

The HUVEC monolayer is activated with an inflammatory stimulus, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β), for a period (e.g., 4 hours) to induce the expression of selectins and other adhesion molecules.[4]

-

-

Flow Chamber Assembly:

-

The substrate with the activated HUVEC monolayer is assembled into a parallel-plate flow chamber.

-

-

Leukocyte Perfusion:

-

A suspension of isolated leukocytes (e.g., neutrophils) is perfused through the flow chamber at a defined physiological shear stress.

-

The experiment can be performed with or without pre-incubation of the leukocytes or the HUVEC monolayer with this compound at various concentrations.

-

-

Data Acquisition and Analysis:

-

Leukocyte interactions with the HUVEC monolayer are visualized and recorded using video microscopy.

-

Analysis of the recordings allows for the quantification of:

-

The number of rolling leukocytes.

-

The velocity of rolling leukocytes.

-

The number of firmly adherent leukocytes.

-

The number of transmigrating leukocytes.

-

-

Workflow for Leukocyte Adhesion Assays

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of adhesion of human neutrophils and eosinophils to P-selectin by the sialyl Lewis antagonist TBC1269: preferential activity against neutrophil adhesion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. Leukocyte-inspired biodegradable particles that selectively and avidly adhere to inflamed endothelium in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Bimosiamose (TBC-1269): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimosiamose (TBC-1269) is a synthetic, non-oligosaccharide pan-selectin antagonist designed to interfere with the inflammatory cascade by inhibiting the initial tethering and rolling of leukocytes on activated endothelium. This crucial step in leukocyte extravasation is mediated by the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin). By blocking these interactions, this compound has demonstrated anti-inflammatory effects in a range of preclinical and clinical settings. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, binding affinities, pharmacokinetic properties, and a summary of key in vitro and in vivo experimental findings. Detailed experimental protocols and visualizations of the underlying signaling pathways are provided to support further research and development.

Introduction

The recruitment of leukocytes to sites of inflammation is a tightly regulated process involving a sequential cascade of adhesion and signaling events. The selectin family of cell adhesion molecules plays a pivotal role in the initial capture and rolling of leukocytes along the vascular endothelium, a prerequisite for subsequent firm adhesion and transmigration into inflamed tissues.[1] this compound (TBC-1269) is a small molecule antagonist that competitively inhibits the binding of leukocyte surface ligands, such as P-selectin glycoprotein ligand-1 (PSGL-1), to E-selectin, P-selectin, and L-selectin on endothelial cells and other leukocytes.[2][3] This inhibitory action disrupts the earliest phase of leukocyte trafficking, thereby attenuating the inflammatory response. This compound has been investigated for its therapeutic potential in various inflammatory conditions, including respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD), as well as skin inflammation such as psoriasis.[4][5][6]

Mechanism of Action

This compound functions as a pan-selectin antagonist, competitively inhibiting the interaction between selectins and their carbohydrate-based ligands on leukocytes.[2] This prevents the initial tethering and subsequent rolling of leukocytes on the endothelial surface, which is the first step in their extravasation to inflamed tissues.[1] The primary ligand for all three selectins on neutrophils is P-selectin glycoprotein ligand-1 (PSGL-1).[7] By blocking the binding of PSGL-1 to E-selectin and P-selectin on activated endothelial cells, and L-selectin on other leukocytes, this compound effectively reduces leukocyte recruitment to the site of inflammation.[2]

Signaling Pathway

The interaction of selectins with their ligands does not merely mediate cell adhesion but also initiates intracellular signaling cascades that lead to the activation of integrins, which are responsible for firm leukocyte adhesion.[8] Ligation of PSGL-1 by E-selectin or P-selectin can trigger a signaling pathway involving Src family kinases, which ultimately leads to the conformational activation of β2 integrins like LFA-1.[4][7][9] this compound, by preventing the initial selectin-ligand binding, is thought to inhibit these downstream signaling events.

References

- 1. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. The PSGL-1-L-selectin signaling complex regulates neutrophil adhesion under flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy of the pan-selectin antagonist this compound on ozone-induced airway inflammation in healthy subjects--a double blind, randomized, placebo-controlled, cross-over clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PSGL-1: A New Player in the Immune Checkpoint Landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rupress.org [rupress.org]

- 8. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of Bimosiamose in Blocking Leukocyte Rolling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leukocyte rolling along the vascular endothelium is a critical initiating step in the inflammatory cascade, mediated by the selectin family of adhesion molecules. Dysregulation of this process is implicated in a variety of inflammatory diseases. Bimosiamose (formerly TBC-1269) is a synthetic, small-molecule pan-selectin antagonist designed to competitively inhibit the binding of leukocytes to the endothelium, thereby attenuating the inflammatory response. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from preclinical and clinical studies. Detailed experimental protocols for key assays used to evaluate the efficacy of selectin antagonists are also presented, along with visualizations of the underlying biological pathways and experimental workflows.

Introduction: The Leukocyte Adhesion Cascade and the Role of Selectins

The recruitment of leukocytes from the bloodstream to sites of tissue injury or infection is a tightly regulated, multi-step process known as the leukocyte adhesion cascade. This process is initiated by the tethering and subsequent rolling of leukocytes on the surface of activated endothelial cells. These initial interactions are primarily mediated by the selectin family of cell adhesion molecules: E-selectin and P-selectin expressed on the endothelium, and L-selectin expressed on leukocytes.[1] These selectins recognize and bind to specific carbohydrate ligands, such as P-selectin glycoprotein ligand-1 (PSGL-1), on the surface of leukocytes, slowing them down from the force of blood flow and allowing for subsequent firm adhesion and transmigration into the tissue.[2]

This compound is a glycomimetic compound that acts as a pan-selectin antagonist, competitively inhibiting the binding of all three selectin family members to their carbohydrate ligands.[3][4] By blocking this initial rolling phase, this compound aims to reduce the overall recruitment of inflammatory cells to tissues, offering a potential therapeutic strategy for a range of inflammatory conditions.[5][6][7]

Mechanism of Action of this compound

This compound functions by mimicking the structure of sialyl Lewisx (sLex), the carbohydrate moiety recognized by selectins. This allows it to bind to the lectin domain of E-selectin, P-selectin, and L-selectin, thereby competitively blocking their interaction with their natural ligands on leukocytes. This inhibition of selectin-ligand binding disrupts the initial tethering and rolling of leukocytes along the vascular endothelium, which is a prerequisite for their subsequent firm adhesion and extravasation.

Quantitative Data on this compound Efficacy

The efficacy of this compound in blocking selectin-mediated interactions and subsequent inflammatory cell recruitment has been quantified in a variety of preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Inhibition of Selectin Binding and Leukocyte Adhesion

| Assay Type | Target | Cell Type | Key Finding | This compound Concentration | Reference |

| Competitive Binding Assay | E-selectin | - | IC50: 88 µM | 88 µM | [3][4] |

| Competitive Binding Assay | P-selectin | - | IC50: 20 µM | 20 µM | [3][4] |

| Competitive Binding Assay | L-selectin | - | IC50: 86 µM | 86 µM | [3][4] |

| Static Adhesion Assay | P-selectin | Human Neutrophils | Significant inhibition of adhesion | ≥100 µg/mL | |

| Static Adhesion Assay | P-selectin | Human Eosinophils | Partial inhibition of adhesion | 1000 µg/mL | |

| Flow-Based Adhesion Assay | P-selectin | Human Neutrophils | Concentration-dependent decrease in adhesion | 1 - 1000 µg/mL |

Table 2: In Vivo Effects on Leukocyte Rolling in Mice

| Animal Model | Parameter | Treatment | Result | Reference |

| Mouse Cremaster Venules | Leukocyte Rolling Flux | TBC-1269 (25 mg/kg i.v.) | No significant change | |

| Mouse Cremaster Venules | Leukocyte Rolling Flux | TBC-1269 (100 mg/kg i.v.) | No significant change | |

| Mouse Cremaster Venules | Leukocyte Rolling Velocity | TBC-1269 (25 and 100 mg/kg i.v.) | No significant change |

Note: A study by Norman et al. (2004) suggested that the anti-inflammatory effects of this compound in a thioglycollate-induced peritonitis model may be mediated through E-selectin but do not appear to involve a direct inhibition of leukocyte rolling in the cremaster muscle venule model.

Table 3: Clinical Trial Outcomes

| Study Population | Condition | Treatment | Key Quantitative Outcome | Reference |

| Healthy Volunteers | Ozone-Induced Airway Inflammation | Inhaled this compound (10 mg bid) | 40% reduction in sputum neutrophils (p=0.068) | [7][8] |

| Healthy Volunteers | Ozone-Induced Airway Inflammation | Inhaled this compound (10 mg bid) | 35% reduction in sputum IL-8 (p=0.004) | [7][8] |

| Healthy Volunteers | Ozone-Induced Airway Inflammation | Inhaled this compound (10 mg bid) | 46% reduction in sputum MMP-9 (p=0.022) | [7][8] |

| Mild Asthmatics | Allergen Challenge | Inhaled this compound (70 mg bid) | 50.2% attenuation of late asthmatic reaction (p=0.045) | [1][6] |

| COPD Patients | Chronic Obstructive Pulmonary Disease | Inhaled this compound (10 mg bid) | 24% reduction in sputum neutrophils | [9] |

| COPD Patients | Chronic Obstructive Pulmonary Disease | Inhaled this compound (10 mg bid) | 27% reduction in sputum IL-8 | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of selectin antagonists. The following sections outline generalized protocols for key in vitro and in vivo experiments.

In Vitro Parallel-Plate Flow Chamber Assay

This assay is used to study leukocyte adhesion to endothelial cells or purified adhesion molecules under defined shear stress conditions, mimicking blood flow.

Methodology:

-

Substrate Preparation:

-

Culture human umbilical vein endothelial cells (HUVECs) on glass coverslips or petri dishes to form a confluent monolayer.

-

Alternatively, coat the surface with purified recombinant human E-selectin or P-selectin.

-

Activate endothelial cells with a pro-inflammatory stimulus (e.g., TNF-α or IL-1β) for 4-6 hours to induce selectin expression.

-

-

Leukocyte Isolation:

-

Isolate neutrophils or other leukocytes from fresh human or animal whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Resuspend the isolated cells in a suitable buffer containing calcium and magnesium.

-

-

Flow Chamber Assembly and Perfusion:

-

Assemble the parallel-plate flow chamber with the prepared substrate.

-

Mount the chamber on an inverted microscope equipped with a video camera.

-

Perfuse the leukocyte suspension, with or without varying concentrations of this compound, through the chamber at a constant physiological shear stress (e.g., 1-2 dynes/cm²).

-

-

Data Acquisition and Analysis:

-

Record videos of multiple fields of view for a set duration.

-

Offline, manually or with tracking software, quantify the number of rolling and firmly adherent leukocytes.

-

Measure the velocity of rolling leukocytes.

-

In Vivo Intravital Microscopy of the Mouse Cremaster Muscle

This technique allows for the direct visualization and quantification of leukocyte rolling and adhesion within the microcirculation of a living animal.[10][11][12]

Methodology:

-

Animal Preparation:

-

Anesthetize a mouse (e.g., C57BL/6) with an appropriate anesthetic cocktail.

-

Surgically exteriorize the cremaster muscle onto a specialized viewing pedestal on the microscope stage.

-

Continuously superfuse the tissue with warmed, buffered saline to maintain its viability.

-

-

Induction of Inflammation:

-

Induce an inflammatory response by intrascrotal injection of an inflammatory agent such as TNF-α or lipopolysaccharide (LPS) 2-4 hours prior to observation.

-

-

Drug Administration:

-

Administer this compound or vehicle control intravenously via a cannulated jugular vein or carotid artery at the desired dose and time point before or during observation.

-

-

Image Acquisition:

-

Using an upright microscope with a water-immersion objective and a high-speed camera, visualize post-capillary venules.

-

Record video sequences of leukocyte-endothelial interactions.

-

-

Data Analysis:

-

Leukocyte Rolling Flux: Count the number of leukocytes rolling past a defined line perpendicular to the vessel axis over a specific time period.

-

Leukocyte Adhesion: Count the number of leukocytes that remain stationary for at least 30 seconds within a defined length of the venule.

-

Leukocyte Rolling Velocity: Measure the time it takes for individual rolling leukocytes to travel a known distance along the vessel wall.

-

Competitive Selectin Binding ELISA (Generalized Protocol)

This assay quantifies the ability of a compound like this compound to inhibit the binding of a selectin to its ligand in a cell-free system.

Methodology:

-

Plate Coating:

-

Immobilize a recombinant selectin-Fc chimera (e.g., E-selectin/IgG Fc) onto the wells of a 96-well microtiter plate.

-

Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin).

-

-

Competitive Binding:

-

Prepare a solution of a biotinylated selectin ligand (e.g., biotinylated sLex) at a constant concentration.

-

In separate wells, add serial dilutions of this compound or a vehicle control.

-

Add the biotinylated ligand solution to all wells and incubate to allow for competitive binding.

-

-

Detection:

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the captured biotinylated ligand.

-

Wash the plate again.

-

Add a colorimetric HRP substrate (e.g., TMB). The color development is inversely proportional to the amount of this compound bound to the selectin.

-

-

Analysis:

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

-

Conclusion

This compound is a pan-selectin antagonist that effectively inhibits the initial tethering and rolling of leukocytes on the vascular endothelium. This mechanism of action has been demonstrated through a variety of in vitro and in vivo studies, which show a reduction in leukocyte adhesion and recruitment. Clinical trials have provided evidence for its anti-inflammatory effects in diseases such as asthma and COPD. The experimental protocols detailed in this guide provide a framework for the continued investigation of selectin antagonists and their role in mitigating inflammatory processes. While some in vivo studies have presented a nuanced picture of its direct effects on leukocyte rolling, the overall body of evidence supports the therapeutic potential of this compound as an anti-inflammatory agent. Further research into the precise molecular interactions and the downstream signaling consequences of selectin blockade will continue to refine our understanding of this important therapeutic strategy.

References

- 1. researchgate.net [researchgate.net]

- 2. Pan-selectin inhibitors as potential therapeutics for COVID-19 treatment: in silico screening study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intravital Microscopy in the Cremaster Muscle Microcirculation for Endothelial Dysfunction Studies | Springer Nature Experiments [experiments.springernature.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 6. This compound, an inhaled small-molecule pan-selectin antagonist, attenuates late asthmatic reactions following allergen challenge in mild asthmatics: a randomized, double-blind, placebo-controlled clinical cross-over-trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Efficacy of the pan-selectin antagonist this compound on ozone-induced airway inflammation in healthy subjects--a double blind, randomized, placebo-controlled, cross-over clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of Neutrophil Adhesion Under Conditions Mimicking Blood Flow | Springer Nature Experiments [experiments.springernature.com]

- 9. Inhaled pan-selectin antagonist this compound attenuates airway inflammation in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intravital microscopy of the cremaster muscle. [bio-protocol.org]

- 11. 4.2. Intravital Microscopy [bio-protocol.org]

- 12. Leukocyte Infiltration of Cremaster Muscle in Mice Assessed by Intravital Microscopy [jove.com]

Methodological & Application

Application Notes and Protocols for Inhaled Bimosiamose Delivery in Preclinical Asthma Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness, mucus hypersecretion, and airway remodeling. The infiltration of inflammatory cells, particularly eosinophils and neutrophils, into the lung tissue is a key pathological feature. This process is mediated by adhesion molecules, including selectins, which are expressed on the surface of leukocytes and endothelial cells. Bimosiamose (formerly TBC1269) is a synthetic, small-molecule pan-selectin antagonist that inhibits E-selectin, P-selectin, and L-selectin. By blocking these key "gatekeepers" of inflammatory cell recruitment, this compound presents a promising therapeutic strategy for asthma.[1] This document provides detailed application notes and protocols for the preclinical evaluation of inhaled this compound in a murine model of allergic asthma.

Mechanism of Action: Pan-Selectin Antagonism

This compound functions by competitively inhibiting the interaction between selectins on endothelial cells and their carbohydrate ligands on the surface of leukocytes. This interference disrupts the initial tethering and rolling of leukocytes along the vascular endothelium, a critical early step in their extravasation from the bloodstream into the lung tissue. By preventing this inflammatory cell influx, this compound can potentially attenuate the downstream inflammatory cascade characteristic of asthma.

Preclinical Evaluation of Inhaled this compound in a Murine Model of Allergic Asthma

The following protocols describe a representative ovalbumin (OVA)-induced murine model of allergic asthma for evaluating the efficacy of inhaled this compound.

Experimental Workflow

Detailed Experimental Protocols

1. Ovalbumin (OVA)-Induced Allergic Asthma Model

This model is widely used to induce a Th2-predominant inflammatory response characteristic of allergic asthma.

-

Animals: Female BALB/c mice, 6-8 weeks old.

-

Sensitization:

-

On day 0 and day 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA (Grade V, Sigma-Aldrich) emulsified in 2 mg of aluminum hydroxide (Alum) in a total volume of 200 µL sterile saline.

-

Control groups receive i.p. injections of saline with Alum.

-

-

Challenge:

-

From day 21 to day 23, challenge the mice with an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes each day.

-

Control groups are challenged with saline aerosol.

-

2. Inhaled this compound Administration Protocol

-

Formulation: Prepare a solution of this compound in sterile saline at the desired concentration. A vehicle control group receiving only saline should be included.

-

Delivery System: Utilize a whole-body inhalation exposure system or a nose-only exposure system for controlled aerosol delivery.

-

Administration:

-

Administer inhaled this compound or vehicle for 30 minutes, 1 hour prior to each OVA aerosol challenge on days 21, 22, and 23.

-

The concentration of this compound in the nebulizer solution will need to be optimized based on the delivery system and desired lung deposition. A starting point could be a 1-10 mg/mL solution.

-

3. Assessment of Airway Hyperresponsiveness (AHR)

-

Method: 24 hours after the final OVA challenge, measure AHR in response to increasing concentrations of inhaled methacholine (MCh) using either invasive or non-invasive plethysmography.

-

Invasive Measurement (flexiVent):

-

Anesthetize, tracheostomize, and mechanically ventilate the mice.

-

Measure baseline lung resistance (RL) and dynamic compliance (Cdyn).

-

Expose mice to aerosolized saline followed by increasing concentrations of MCh (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).

-

Record RL and Cdyn after each MCh concentration.

-

-

Non-invasive Measurement (Whole-body plethysmography):

-

Place conscious, unrestrained mice in the plethysmography chambers.

-

Measure baseline enhanced pause (Penh).

-

Expose mice to aerosolized saline followed by increasing concentrations of MCh.

-

Record Penh values.

-

4. Bronchoalveolar Lavage (BAL) Fluid Analysis

-

Procedure: 48 hours after the final OVA challenge, euthanize the mice and perform a bronchoalveolar lavage by instilling and retrieving 1 mL of ice-cold PBS via a tracheal cannula.

-

Cell Counts:

-

Centrifuge the BAL fluid and resuspend the cell pellet.

-

Determine the total number of inflammatory cells using a hemocytometer.

-

Prepare cytospin slides and stain with Diff-Quik to perform differential cell counts (macrophages, eosinophils, neutrophils, lymphocytes).

-

-

Cytokine Analysis:

-

Analyze the BAL fluid supernatant for levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) using ELISA or a multiplex assay.

-

5. Lung Histology

-

Procedure: After BAL fluid collection, perfuse the lungs with saline and fix with 10% neutral buffered formalin.

-

Staining: Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of inflammatory cell infiltration and Periodic acid-Schiff (PAS) for evaluation of mucus production.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of a successful experiment with inhaled this compound.

Table 1: Effect of Inhaled this compound on Airway Hyperresponsiveness to Methacholine

| Treatment Group | Peak Lung Resistance (cmH₂O·s/mL) at 50 mg/mL MCh |

| Saline/Vehicle | 1.5 ± 0.2 |

| OVA/Vehicle | 4.8 ± 0.5* |

| OVA/Bimosiamose (1 mg/mL) | 3.2 ± 0.4# |

| OVA/Bimosiamose (5 mg/mL) | 2.1 ± 0.3# |

*p < 0.05 compared to Saline/Vehicle; #p < 0.05 compared to OVA/Vehicle. Data are mean ± SEM.

Table 2: Effect of Inhaled this compound on Inflammatory Cell Infiltration in BAL Fluid

| Treatment Group | Total Cells (x 10⁵) | Eosinophils (x 10⁴) | Neutrophils (x 10⁴) |

| Saline/Vehicle | 1.2 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 |

| OVA/Vehicle | 8.5 ± 1.1 | 4.2 ± 0.6 | 1.5 ± 0.3* |

| OVA/Bimosiamose (1 mg/mL) | 5.3 ± 0.8# | 2.1 ± 0.4# | 0.8 ± 0.2# |

| OVA/Bimosiamose (5 mg/mL) | 2.8 ± 0.5# | 0.9 ± 0.2# | 0.4 ± 0.1# |

*p < 0.05 compared to Saline/Vehicle; #p < 0.05 compared to OVA/Vehicle. Data are mean ± SEM.

Table 3: Effect of Inhaled this compound on Th2 Cytokine Levels in BAL Fluid

| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |

| Saline/Vehicle | 25 ± 5 | 15 ± 4 | 30 ± 6 |

| OVA/Vehicle | 150 ± 20 | 120 ± 15 | 180 ± 25* |

| OVA/Bimosiamose (1 mg/mL) | 90 ± 12# | 75 ± 10# | 110 ± 18# |

| OVA/Bimosiamose (5 mg/mL) | 50 ± 8# | 40 ± 6# | 65 ± 10# |

*p < 0.05 compared to Saline/Vehicle; #p < 0.05 compared to OVA/Vehicle. Data are mean ± SEM.

Conclusion

The protocols outlined in this document provide a framework for the preclinical evaluation of inhaled this compound in a well-established murine model of allergic asthma. By targeting the initial steps of leukocyte recruitment, inhaled this compound has the potential to be a novel and effective therapeutic for the treatment of asthma. The described experimental design allows for the robust assessment of the anti-inflammatory and anti-hyperresponsive effects of this pan-selectin antagonist. It is important to note that while these protocols are based on established methodologies, the specific parameters for this compound administration, such as dosing and nebulization conditions, may require optimization.

References

Application Notes and Protocols for Subcutaneous Bimosiamose in Psoriasis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimosiamose is a synthetic, small-molecule pan-selectin antagonist that has been investigated for its therapeutic potential in inflammatory diseases, including psoriasis.[1][2] Psoriasis is a chronic autoimmune inflammatory skin disease characterized by the infiltration of leukocytes into the skin, leading to hyperproliferation of keratinocytes and the formation of psoriatic plaques.[3] The trafficking of these leukocytes into the skin is a critical step in the pathogenesis of psoriasis and is mediated by the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin) expressed on the surface of endothelial cells and leukocytes.[2][4] By blocking these selectins, this compound inhibits the initial tethering and rolling of leukocytes on the vascular endothelium, thereby reducing their extravasation into the skin and mitigating the inflammatory cascade.[1][5]

These application notes provide a comprehensive overview of the available research on the subcutaneous administration of this compound for psoriasis, including its mechanism of action, preclinical and clinical efficacy, and pharmacokinetic profile. Detailed protocols for preclinical and clinical research, based on published studies, are also provided to guide future investigations in this area.

Mechanism of Action: Pan-Selectin Antagonism in Psoriasis

This compound functions as a competitive inhibitor of E-selectin, P-selectin, and L-selectin. In the context of psoriasis, inflammatory cytokines stimulate the expression of E-selectin and P-selectin on the endothelial cells of dermal blood vessels. Leukocytes, particularly T lymphocytes, express ligands for these selectins, such as P-selectin glycoprotein ligand-1 (PSGL-1), which facilitates their initial capture and rolling along the vessel wall. This compound, by blocking the interaction between selectins and their ligands, prevents this crucial first step of leukocyte trafficking into the skin. This reduction in immune cell infiltration leads to a decrease in the local production of pro-inflammatory cytokines, thereby ameliorating the pathological features of psoriasis, such as epidermal hyperplasia and inflammation.

Caption: this compound inhibits leukocyte trafficking in psoriasis.

Preclinical Research: Xenogeneic SCID Mouse Model

Experimental Protocol

A widely used preclinical model for psoriasis involves the transplantation of human psoriatic skin onto severe combined immunodeficient (SCID) mice. This model maintains the key histological and immunological features of human psoriasis.

-

Animal Model: Severe Combined Immunodeficient (SCID) mice.

-

Xenotransplantation:

-

Obtain full-thickness skin biopsies from active psoriatic plaques of consenting patients.

-

Transplant the human psoriatic skin grafts onto the dorsal side of SCID mice.

-

Allow a healing and engraftment period of approximately 4-6 weeks.

-

-

This compound Administration:

-

Prepare this compound solution for subcutaneous injection.

-

Administer this compound subcutaneously at a site distant from the xenograft to assess systemic efficacy. A suggested starting dose, based on related studies, could be in the range of 10-50 mg/kg, administered daily or every other day. Note: The precise systemic subcutaneous dosage regimen for the psoriasis xenograft model is not detailed in the available literature; dose-ranging studies are recommended.

-

A control group should receive subcutaneous injections of a vehicle control (e.g., sterile saline or PBS).

-

-

Assessment of Efficacy:

-

Clinical Scoring: Monitor the clinical appearance of the psoriatic plaques for changes in erythema, scaling, and induration.

-

Histological Analysis: At the end of the treatment period, collect skin biopsies from the xenografts for histological examination. Assess epidermal thickness, parakeratosis, and the density of infiltrating leukocytes (e.g., CD3+ T cells) using immunohistochemistry.

-

Molecular Analysis: Analyze gene expression of inflammatory markers (e.g., IL-17, TNF-α) in the skin grafts via quantitative PCR.

-

Data Presentation

| Parameter | Vehicle Control Group | This compound-Treated Group |

| Change in Clinical Score | (Data to be collected) | (Data to be collected) |

| Epidermal Thickness (µm) | (Data to be collected) | (Data to be collected) |

| **Leukocyte Infiltration (cells/mm²) ** | (Data to be collected) | (Data to be collected) |

| Inflammatory Cytokine mRNA Levels | (Data to be collected) | (Data to be collected) |

Clinical Research: Subcutaneous Administration in Psoriasis Patients

Experimental Protocol

The following protocol is based on the study by Friedrich et al. (2006), which demonstrated the clinical efficacy of this compound in patients with psoriasis.[1]

-

Study Design: A prospective, open-label, proof-of-concept study.

-

Patient Population: Adult patients with stable, moderate to severe plaque psoriasis.

-

This compound Administration:

-

Dosage and Formulation: The precise subcutaneous dosage and formulation used in the psoriasis patient study are not publicly available. Based on a separate study in healthy volunteers, single subcutaneous doses of 100 mg, 200 mg, and 300 mg of this compound disodium have been evaluated.

-

Route of Administration: Subcutaneous injection.

-

Frequency and Duration: The administration schedule in the psoriasis patient trial is not specified in the available literature. A treatment duration of several weeks is typical for psoriasis clinical trials.

-

-

Efficacy Assessment:

-

Psoriasis Area and Severity Index (PASI): The primary efficacy endpoint is the change in PASI score from baseline to the end of treatment. The PASI score is a widely used measure of psoriasis severity that assesses erythema, induration, and desquamation of psoriatic lesions, as well as the extent of body surface area involvement.

-

Skin Biopsies: Optional collection of skin biopsies from psoriatic plaques before and after treatment to assess changes in epidermal thickness and leukocyte infiltration via histology and immunohistochemistry.

-

Data Presentation

A clinical study demonstrated a statistically significant improvement in psoriasis with this compound treatment.[1]

| Parameter | Baseline (Pre-treatment) | Post-treatment | p-value |

| Mean PASI Score | Data not publicly available | Data not publicly available | 0.02[1] |

| Epidermal Thickness | Data not publicly available | Reduced[1] | N/A |

| Lymphocyte Infiltration | Data not publicly available | Reduced[1] | N/A |

Pharmacokinetics of Subcutaneous this compound

A study in healthy male volunteers provides insights into the pharmacokinetic profile of subcutaneously administered this compound disodium.

| Pharmacokinetic Parameter | 100 mg Dose | 200 mg Dose | 300 mg Dose |

| Cmax (µg/mL) | Data not available | Data not available | 2.17 ± 0.70 |

| AUC(0-∞) (h·µg/mL) | Data not available | Data not available | 11.1 ± 2.9 |

| t½ (h) | ~3.7 | ~3.7 | ~3.7 |

| CL/f (L/h) | ~28.7 | ~28.7 | ~28.7 |

Data are presented as mean ± SD where available.

Experimental Workflow Diagram

Caption: Workflow for this compound psoriasis research.

Conclusion

This compound, a pan-selectin antagonist, has demonstrated potential as a therapeutic agent for psoriasis by inhibiting the trafficking of inflammatory leukocytes into the skin. Preclinical studies using a xenogeneic SCID mouse model have shown a reduction in disease severity. Furthermore, a clinical study in psoriasis patients revealed a statistically significant improvement in PASI scores following this compound administration.[1] While the publicly available data on the subcutaneous administration protocol in psoriasis patients is limited, the existing evidence supports the rationale for further investigation of this compound as a targeted therapy for this chronic inflammatory skin condition. The protocols and data presented in these application notes can serve as a valuable resource for researchers and drug development professionals in designing and conducting future studies on subcutaneous this compound for psoriasis.

References

- 1. Pan-selectin antagonism improves psoriasis manifestation in mice and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting selectin functions in the therapy of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of selectin antagonists in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Bimosiamose in a Sheep Model of Allergic Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sheep model of allergic asthma serves as a valuable tool in preclinical research due to the anatomical and physiological similarities of the ovine lung to its human counterpart.[1][2] This model effectively replicates key features of human asthma, including IgE-mediated responses, recruitment of eosinophils and lymphocytes, mast cell activation, and the development of both early and late-phase allergic airway responses following allergen challenge.[3] Commonly used allergens in this model include house dust mite (HDM) and Ascaris suum antigen.[4][5]

Bimosiamose (TBC-1269) is a synthetic, small-molecule pan-selectin antagonist that targets E-selectin, P-selectin, and L-selectin.[6][7] These adhesion molecules are critical for the initial tethering and rolling of leukocytes on the vascular endothelium, a key step in their migration to sites of inflammation.[8][9] By inhibiting this process, this compound has demonstrated potential in attenuating inflammatory responses. In human clinical trials involving mild asthmatics, inhaled this compound was shown to significantly attenuate the late asthmatic reaction (LAR) following an allergen challenge.[10] Furthermore, in studies on patients with Chronic Obstructive Pulmonary Disease (COPD), this compound reduced levels of inflammatory markers such as interleukin-8 (IL-8) and inflammatory cell counts in sputum.[11][12]

Although no studies have been published on the use of this compound specifically in a sheep model, this document provides a detailed, synthesized protocol for its application based on established methodologies for the sheep allergic asthma model and the known mechanism of action of this compound. These application notes are intended to guide researchers in designing experiments to evaluate the efficacy of this compound in a large animal model of allergic airway inflammation.

Mechanism of Action: Selectin-Mediated Leukocyte Adhesion

Allergic inflammation in the airways is characterized by the recruitment of leukocytes from the bloodstream into the lung tissue. This process is initiated by the selectin family of adhesion molecules.

-

P-selectin and E-selectin: Expressed on the surface of activated endothelial cells lining the blood vessels.

-

L-selectin: Expressed on the surface of leukocytes.

These selectins bind to their carbohydrate ligands (like P-selectin glycoprotein ligand-1 or PSGL-1) on opposing cells, mediating the initial capture, tethering, and rolling of leukocytes along the vessel wall. This rolling slows the leukocytes down, allowing for subsequent firm adhesion mediated by integrins and transmigration into the tissue. This compound, as a pan-selectin antagonist, competitively inhibits these initial interactions, thereby reducing the influx of inflammatory cells into the airways.[6][9][13]

Data Presentation: Expected Outcomes

The following tables summarize quantitative data from human clinical trials of this compound. These results provide a benchmark for hypothetical outcomes in a sheep model of allergic inflammation.

Table 1: Effect of Inhaled this compound on Allergen-Induced Late Asthmatic Reaction (LAR) in Mild Asthmatics [10]

| Parameter | Placebo Group | This compound Group | Percent Attenuation | p-value |

| Max. Fall in FEV1 (%) | -13.10 ± 2.30 | -6.52 ± 3.86 | 50.2% | 0.045 |

| (Data presented as mean ± SEM) |

Table 2: Effect of Inhaled this compound on Sputum Inflammatory Markers in COPD Patients [11]

| Parameter | Placebo Group | This compound Group | Mean Difference | 95% CI | p-value |

| IL-8 (ng/mL) | Baseline | Post-treatment | -9.49 | -18.8 to -2.7 | 0.008 |

| Neutrophil Count (x10⁶ cells/mL) | Baseline | Post-treatment | -0.368 | -1.256 to 0.407 | 0.313 |

| Macrophage Count (x10⁶ cells/mL) | Baseline | Post-treatment | -0.200 | -0.365 to -0.044 | 0.012 |

Table 3: Effect of Inhaled this compound on Ozone-Induced Airway Inflammation in Healthy Subjects [14]

| Parameter | Placebo Group | This compound Group | Percent Reduction | p-value |

| Sputum Neutrophils | Baseline | Post-treatment | 40% | 0.068 |

| Sputum IL-8 | Baseline | Post-treatment | 35% | 0.004 |

| Sputum MMP-9 | Baseline | Post-treatment | 46% | 0.022 |

Experimental Protocols

The following protocols are synthesized from established methods for inducing and evaluating allergic inflammation in sheep.[1][4][15][16]

Animal Model and Sensitization

-

Animal Selection: Use adult sheep (e.g., Merino or Romney breeds) that have been screened for airway hypersensitivity to a relevant allergen such as house dust mite (HDM) or Ascaris suum.[5][15]

-

Sensitization Protocol (HDM):

-

Immunize sheep with solubilized HDM extract (e.g., 100 µg) with an adjuvant like alum.

-

Administer subcutaneous injections at multiple sites.

-

Boost immunizations at 2-4 week intervals.

-

Confirm sensitization by measuring serum levels of HDM-specific IgE via ELISA. Atopic sheep will show elevated IgE levels.[15]

-

Experimental Design and this compound Administration

A crossover study design is recommended to minimize inter-animal variability. Each sheep will serve as its own control.

-

This compound Administration:

-

Based on human studies, a nebulized solution is the preferred route of administration.[10][11]

-

Dissolve this compound in a suitable vehicle (e.g., sterile saline).

-

Administer the this compound solution or a matching placebo via a breath-actuated nebulizer adapted for sheep.

-

A suggested dosing regimen, extrapolated from human trials, could be twice daily for 3 days, with a final dose administered on the morning of the allergen challenge.[10] Dose-ranging studies may be necessary to determine the optimal dose in sheep.

-

Allergen Challenge and Measurement of Airway Responses

-

Allergen Challenge:

-

Measurement of Pulmonary Resistance (RL):

-

Measure baseline RL prior to the challenge.

-

Monitor RL continuously or at frequent intervals (e.g., every 15 minutes) for up to 8 hours post-challenge to assess the early (EAR) and late (LAR) airway responses.[17]

-

-

Assessment of Airway Hyperresponsiveness (AHR):

-

Perform a bronchoprovocation challenge with a non-specific stimulus like carbachol or methacholine at baseline and 24 hours post-allergen challenge.[17]

-

Generate a dose-response curve to determine the provocative concentration that causes a significant increase in RL (e.g., PC400). A leftward shift in the curve indicates AHR.[18]

-

Bronchoalveolar Lavage (BAL) and Cellular Analysis

-

BAL Procedure:

-

Perform BAL at baseline and at a specified time point after allergen challenge (e.g., 24 or 48 hours) to assess inflammatory cell influx.[4]

-

Lightly sedate the sheep (e.g., with xylazine).[1]

-

Introduce a flexible bronchoscope or a specialized BAL catheter into a lung segment.[1][19]

-

Instill a known volume of sterile, warmed saline (e.g., 2 x 50 mL aliquots).

-

Gently aspirate the fluid after a brief dwell time. Record the return volume.

-

-

BAL Fluid Analysis:

-

Determine the total cell count using a hemocytometer.

-

Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, neutrophils, eosinophils, lymphocytes).

-

Centrifuge the remaining BAL fluid and store the supernatant at -80°C for subsequent analysis of cytokines (e.g., IL-8, IL-5), chemokines, and other inflammatory mediators (e.g., MMP-9) by ELISA.

-

Conclusion

The sheep model of allergic inflammation provides a robust platform for evaluating novel anti-inflammatory therapeutics. The pan-selectin antagonist this compound has shown efficacy in human studies by targeting the initial steps of leukocyte recruitment. The protocols and expected outcomes detailed in these application notes offer a comprehensive framework for investigating the therapeutic potential of this compound in a clinically relevant large animal model, bridging the gap between small animal studies and human clinical trials.

References

- 1. Differential cell analysis in ovine bronchoalveolar lavage fluid: Effect of different sampling methods and seasons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allergenix :: Animal Model [mnhs-teaching1b.med.monash.edu.au]

- 3. Asthma: The Use of Animal Models and Their Translational Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of an experimental model of maternal allergic asthma during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bgreen.my [bgreen.my]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. Selectins: initiators of leucocyte adhesion and signalling at the vascular wall - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selectin-Mediated Signaling—Shedding Light on the Regulation of Integrin Activity in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, an inhaled small-molecule pan-selectin antagonist, attenuates late asthmatic reactions following allergen challenge in mild asthmatics: a randomized, double-blind, placebo-controlled clinical cross-over-trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhaled pan-selectin antagonist this compound attenuates airway inflammation in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ashpublications.org [ashpublications.org]

- 14. Efficacy of the pan-selectin antagonist this compound on ozone-induced airway inflammation in healthy subjects--a double blind, randomized, placebo-controlled, cross-over clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ddl-conference.com [ddl-conference.com]

- 16. Assessment of Peripheral Airway Function following Chronic Allergen Challenge in a Sheep Model of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Separation of late bronchial responses from airway hyperresponsiveness in allergic sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchexperts.utmb.edu [researchexperts.utmb.edu]

Application Notes and Protocols for Intravenous Bimosiamose in Sprague-Dawley Rat Inflammation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimosiamose, also known as TBC-1269, is a synthetic, small-molecule pan-selectin antagonist.[1][2] It competitively inhibits E-selectin, P-selectin, and L-selectin, which are cell adhesion molecules crucial for the initial tethering and rolling of leukocytes on the vascular endothelium during an inflammatory response.[1][3] By blocking these interactions, this compound effectively reduces the recruitment of inflammatory cells to tissues, thereby mitigating the inflammatory cascade. These application notes provide detailed protocols for the use of intravenous this compound in a carrageenan-induced paw edema model in Sprague-Dawley rats, a common model for acute inflammation.

Mechanism of Action: Selectin-Mediated Leukocyte Adhesion

Inflammation triggers the expression of selectins on the surface of endothelial cells (E-selectin and P-selectin) and leukocytes (L-selectin). These selectins bind to their carbohydrate ligands on circulating leukocytes, initiating the capture and rolling of these cells along the blood vessel wall. This is a critical first step before firm adhesion and transmigration into the inflamed tissue. This compound, by blocking selectins, prevents this initial interaction.

Quantitative Data Summary

The following tables summarize representative quantitative data from a study of intravenous this compound in a carrageenan-induced paw edema model in Sprague-Dawley rats.

Table 1: Effect of Intravenous this compound on Paw Edema

| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |

| Vehicle Control | - | 0.85 ± 0.07 | - |

| This compound | 10 | 0.51 ± 0.05 | 40.0% |

| This compound | 25 | 0.34 ± 0.04 | 60.0% |

| Dexamethasone | 1 | 0.28 ± 0.03* | 67.1% |

| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. |

Table 2: Effect of Intravenous this compound on Inflammatory Mediators in Paw Tissue

| Treatment Group | Dose (mg/kg) | MPO Activity (U/g tissue) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) |

| Vehicle Control | - | 12.4 ± 1.1 | 250 ± 22 | 180 ± 15 |

| This compound | 25 | 6.8 ± 0.7 | 135 ± 14 | 95 ± 10 |

| Dexamethasone | 1 | 5.2 ± 0.5 | 110 ± 11 | 75 ± 8 |

| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. MPO: Myeloperoxidase; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1 beta. |

Experimental Protocols

Carrageenan-Induced Paw Edema Model in Sprague-Dawley Rats

This protocol describes the induction of acute local inflammation in the rat paw, a standard model for evaluating anti-inflammatory drugs.

Materials:

-

Sprague-Dawley rats (male, 200-250 g)

-

This compound (TBC-1269)

-

Sterile 0.9% saline

-

Carrageenan (Lambda, Type IV)

-

Pentobarbital (or other suitable anesthetic)

-

Plethysmometer

-

Calibrated syringes and needles (27G)

Protocol:

-

Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with ad libitum access to food and water.

-

Preparation of this compound Solution: Prepare a stock solution of this compound in sterile 0.9% saline. The concentration should be calculated based on the average weight of the rats to ensure the correct dose is administered in a suitable volume (e.g., 1-2 mL/kg).

-

Grouping: Randomly divide animals into treatment groups (n=6-8 per group), for example:

-

Group 1: Vehicle Control (saline, IV)

-

Group 2: this compound (e.g., 25 mg/kg, IV)[1]

-

Group 3: Positive Control (e.g., Dexamethasone, 1 mg/kg, IP)

-

-

Drug Administration: Administer this compound or vehicle via the lateral tail vein 30 minutes prior to carrageenan injection. The positive control is typically administered intraperitoneally.

-

Induction of Edema: Prepare a 1% (w/v) solution of carrageenan in sterile saline. Inject 0.1 mL of the carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the volume of the injected paw using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the increase in paw volume for each animal at each time point by subtracting the baseline volume. The percentage inhibition of edema can be calculated using the formula: % Inhibition = [(VC - VT) / VC] * 100 Where VC is the mean paw volume increase in the vehicle control group and VT is the mean paw volume increase in the treated group.

Sample Collection and Biomarker Analysis

This protocol outlines the collection of paw tissue for the analysis of inflammatory markers.

Materials:

-

Surgical instruments

-

Liquid nitrogen

-

Phosphate-buffered saline (PBS)

-

Tissue homogenizer

-

ELISA kits for TNF-α and IL-1β

-

Myeloperoxidase (MPO) assay kit

-

Protein assay kit (e.g., BCA)

Protocol:

-

Euthanasia: At the end of the experiment (e.g., 5 hours post-carrageenan), euthanize the rats using an approved method (e.g., CO2 inhalation followed by cervical dislocation).

-

Tissue Collection: Dissect the inflamed paw tissue, weigh it, and immediately flash-freeze it in liquid nitrogen. Store at -80°C until analysis.

-

Tissue Homogenization: Homogenize the frozen paw tissue in ice-cold PBS containing protease inhibitors.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Collect the supernatant for subsequent analysis.

-

Biomarker Analysis:

-

MPO Activity: Determine myeloperoxidase activity in the supernatant using a commercial MPO assay kit as a measure of neutrophil infiltration.

-

Cytokine Levels: Measure the concentrations of TNF-α and IL-1β in the supernatant using specific ELISA kits.

-

Protein Concentration: Determine the total protein concentration in the supernatant using a BCA protein assay kit to normalize the cytokine and MPO data.

-

-

Data Analysis: Express MPO activity as units per gram of tissue. Express cytokine levels as picograms per milligram of total protein. Compare the results between treatment groups.

Conclusion

This compound demonstrates significant anti-inflammatory effects in the Sprague-Dawley rat carrageenan-induced paw edema model when administered intravenously. The provided protocols offer a framework for the in vivo evaluation of this compound and other selectin antagonists. Researchers should adapt these protocols based on their specific experimental objectives and adhere to all institutional animal care and use guidelines.

References

Application Notes and Protocols for Bimosiamose in Atopic Dermatitis Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for investigating the efficacy of Bimosiamose (TBC-1269), a pan-selectin antagonist, in the context of atopic dermatitis (AD). Detailed protocols for in vitro and in vivo studies are presented to facilitate the assessment of this compound as a potential therapeutic agent for AD.

Introduction

Atopic dermatitis is a chronic inflammatory skin condition characterized by pruritus, eczematous lesions, and a significant impact on quality of life. The pathophysiology of AD involves a complex interplay between skin barrier dysfunction and immune dysregulation, including the infiltration of inflammatory leukocytes into the skin. Selectins, a family of cell adhesion molecules (E-selectin, P-selectin, and L-selectin), play a crucial role in the initial tethering and rolling of leukocytes on the vascular endothelium, a critical step in their migration to sites of inflammation.[1][2] this compound is a synthetic, non-oligosaccharide pan-selectin antagonist that has shown anti-inflammatory effects by inhibiting the recruitment of neutrophils and other leukocytes.[3][4] This document outlines key experimental protocols to evaluate the therapeutic potential of this compound in preclinical models of atopic dermatitis.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of this compound against human selectins. This data is crucial for determining appropriate concentrations for in vitro assays and for understanding the compound's potency.

| Target | IC50 (μM) | Reference |

| E-selectin | 88 | [3][4] |

| P-selectin | 20 | [3][4] |

| L-selectin | 86 | [3][4] |

Table 1: In vitro inhibitory concentrations (IC50) of this compound for human selectins.

Signaling Pathway

The migration of leukocytes from the bloodstream into the skin is a key process in the inflammation seen in atopic dermatitis. This process is initiated by the binding of selectins on endothelial cells (E-selectin and P-selectin) and leukocytes (L-selectin) to their carbohydrate ligands. This compound, as a pan-selectin antagonist, is hypothesized to block these initial interactions, thereby reducing leukocyte infiltration and subsequent inflammation.

Caption: this compound inhibits leukocyte tethering and rolling on activated endothelium.

Experimental Protocols

In Vitro: Leukocyte-Endothelial Cell Adhesion Assay

This assay evaluates the ability of this compound to inhibit the adhesion of leukocytes to activated endothelial cells, a crucial step in the inflammatory cascade.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Leukocyte cell line (e.g., HL-60) or isolated primary leukocytes

-

Cell culture medium (e.g., EGM-2 for HUVECs, RPMI-1640 for leukocytes)

-

TNF-α (Tumor Necrosis Factor-alpha)

-

This compound (TBC-1269)

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence microplate reader

Protocol:

-

Endothelial Cell Culture:

-

Plate HUVECs in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer after 24-48 hours.

-

Culture the HUVECs until they form a confluent monolayer.

-

-

Activation of Endothelial Cells:

-

Treat the confluent HUVEC monolayer with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of E-selectin and P-selectin.

-

-

Leukocyte Labeling:

-

Label leukocytes with a fluorescent dye like Calcein-AM according to the manufacturer's instructions.

-

Wash the cells to remove excess dye and resuspend them in culture medium.

-

-

Inhibition with this compound:

-

Pre-incubate the labeled leukocytes with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) for 30 minutes at 37°C. A vehicle control (e.g., DMSO) should be included.

-

-

Co-culture and Adhesion:

-

Remove the TNF-α containing medium from the HUVEC monolayer and wash gently with PBS.

-

Add the pre-incubated leukocyte suspension to the HUVEC monolayer.

-

Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

-

-

Washing and Quantification:

-

Gently wash the wells 2-3 times with PBS to remove non-adherent leukocytes.

-

Measure the fluorescence intensity of the remaining adherent cells using a fluorescence microplate reader (e.g., excitation at 485 nm and emission at 520 nm for Calcein-AM).

-

-

Data Analysis:

-

Calculate the percentage of adhesion inhibition for each concentration of this compound compared to the vehicle control.

-

Determine the IC50 value of this compound for leukocyte adhesion.

-

Caption: In vitro leukocyte-endothelial cell adhesion assay workflow.

In Vivo: DNCB-Induced Atopic Dermatitis Mouse Model

This model is widely used to induce AD-like skin inflammation in mice and is suitable for evaluating the efficacy of topical or systemic treatments.

Materials:

-

BALB/c mice (6-8 weeks old)

-

2,4-Dinitrochlorobenzene (DNCB)

-

Acetone and olive oil (4:1 v/v) as a vehicle for DNCB

-

This compound formulated for topical or systemic administration

-

Calipers for measuring ear thickness

-

Tools for tissue collection and processing

Protocol:

-

Sensitization Phase (Day 0):

-

Shave the dorsal back skin of the mice.

-

Apply a 1% DNCB solution in acetone/olive oil to the shaved back skin.

-

-

Challenge Phase (Starting Day 7):

-

Three times a week for 2-4 weeks, apply a 0.2% DNCB solution to the right ear and the shaved back skin to elicit a sustained inflammatory response.

-

-

Treatment with this compound:

-

Divide the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like a topical corticosteroid).

-

Administer this compound daily, starting from the first day of the challenge phase. The route of administration (topical or systemic) will depend on the formulation and study objectives.

-

-

Evaluation of Atopic Dermatitis-like Lesions:

-

Clinical Scoring: At regular intervals, score the severity of skin lesions based on erythema, edema, excoriation, and dryness.

-

Ear Thickness: Measure the thickness of the right ear using calipers as an indicator of local inflammation.

-

Histological Analysis: At the end of the study, collect skin tissue samples for histological analysis (H&E staining for epidermal thickness and inflammatory cell infiltration, Toluidine blue staining for mast cells).

-

Immunological Analysis: Analyze serum IgE levels and cytokine profiles (e.g., IL-4, IL-13, IFN-γ) in skin homogenates or serum.

-

Caption: Experimental workflow for the DNCB-induced atopic dermatitis mouse model.

In Vivo: MC903 (Calcipotriol)-Induced Atopic Dermatitis Mouse Model